1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2459963-15-4
VCID: VC11530252
InChI:
SMILES:
Molecular Formula: C8H8ClF4NO
Molecular Weight: 245.6

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride

CAS No.: 2459963-15-4

Cat. No.: VC11530252

Molecular Formula: C8H8ClF4NO

Molecular Weight: 245.6

Purity: 95

* For research use only. Not for human or veterinary use.

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride - 2459963-15-4

Specification

CAS No. 2459963-15-4
Molecular Formula C8H8ClF4NO
Molecular Weight 245.6

Introduction

Chemical Identity and Structural Characteristics

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride (CAS No. 2459963-15-4) is a white crystalline solid with the molecular formula C₈H₈ClF₄NO and a molecular weight of 245.6 g/mol. The compound’s structure features a benzylamine core substituted at the 2-position with fluorine and the 5-position with a trifluoromethoxy group (-OCF₃), followed by protonation of the amine group to form the hydrochloride salt (Fig. 1).

Structural Analysis

  • Aromatic Ring: The phenyl ring’s electron-withdrawing substituents (fluoro and trifluoromethoxy) create a polarized electronic environment, influencing reactivity and intermolecular interactions .

  • Amine Group: The primary amine, when protonated as a hydrochloride salt, enhances solubility in polar solvents such as water or methanol.

  • Stereochemistry: No chiral centers are present in the structure, simplifying synthetic pathways compared to stereoisomerically complex analogues .

Physicochemical Properties

The compound’s properties are summarized in Table 1, derived from experimental and computational data .

Table 1. Physicochemical Properties of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine Hydrochloride

PropertyValue
Molecular FormulaC₈H₈ClF₄NO
Molecular Weight245.6 g/mol
Boiling PointNot reported
Melting PointNot reported
Flash Point>94.7°C (similar analogues)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)~3.5 (estimated)
pKa (Amine)~9.2 (protonated form)

The LogP value, estimated at 3.5, indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The flash point exceeds 94.7°C, aligning with related trifluoromethoxy-containing compounds, which exhibit high thermal stability .

Synthesis and Manufacturing

While no direct synthesis protocol for this compound is publicly disclosed, analogous benzylamine hydrochlorides are typically synthesized via the following route :

  • Friedel-Crafts Alkylation: Introduction of the trifluoromethoxy group to a fluorobenzene derivative.

  • Nitration/Reduction: Conversion of a nitro intermediate to the primary amine via catalytic hydrogenation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

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